molecular formula C18H15ClN4O2 B2667994 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1207028-30-5

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2667994
CAS RN: 1207028-30-5
M. Wt: 354.79
InChI Key: KQPBQVHBEIOZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by blocking the activity of JAK enzymes.

Scientific Research Applications

Antimicrobial Activity

A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds, including those with a core structure similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide, have shown good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines was synthesized as ligands of the histamine H4 receptor (H4R), indicating a potential application of this compound in developing anti-inflammatory and antinociceptive agents. Compound optimization led to significant in vitro potency and activity in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Oxidation Reactivity Channels

Research on 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to this compound, detailed the synthetic routes and chemical oxidation reactions with peracetic acid, m-chloroperbenzoic acid, and OXONE. The study elucidates the formation of products in varying amounts depending on the oxidant and reaction conditions, highlighting the compound's versatility in chemical synthesis (Pailloux et al., 2007).

Antibacterial Agents Synthesis and QSAR Studies

Derivatives including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related structures have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the positive contribution of substituents, indicating that structures similar to this compound could have a significant impact on hydrophobicity or steric bulk, enhancing antibacterial activity (Desai et al., 2008).

Pharmacokinetics and Antiviral Activity

The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, closely related to this compound, was characterized to obtain vibrational signatures and analyzed for its pharmacokinetic properties. The study indicates potential antiviral applications and highlights the compound's stability and interaction within biological systems (Mary et al., 2022).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-14-6-4-13(5-7-14)16-9-18(25)23(12-22-16)11-17(24)21-10-15-3-1-2-8-20-15/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBQVHBEIOZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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